GSK2578215A is a synthetically derived small molecule classified as a kinase inhibitor. It is specifically recognized for its potent and highly selective inhibition of LRRK2, a protein kinase implicated in the pathogenesis of Parkinson's disease (PD) [, , ]. This compound is primarily employed as a valuable tool in scientific research to investigate the biological roles of LRRK2 and explore its therapeutic potential in PD and other related disorders [, , , , , ].
GSK2578215A exerts its biological effects by selectively inhibiting the kinase activity of LRRK2 [, , , ]. LRRK2 is a complex protein with both kinase and GTPase activities. While its precise functions remain to be fully elucidated, dysregulation of LRRK2 kinase activity is strongly linked to PD pathogenesis []. By inhibiting this kinase activity, GSK2578215A is hypothesized to modulate downstream signaling pathways implicated in various cellular processes, including autophagy, mitochondrial function, and inflammation, ultimately contributing to neuroprotection [, , ].
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2